REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([Br:8])[cH:5][cH:6][cH:7]1.[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:14][O:15][c:16]1[cH:17][cH:18][c:19]([CH:20]=[O:21])[cH:22][cH:23]1.[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH3:9][CH2:10][CH2:11][CH2:12][Li:13]>>[c:2]1([CH:20]([c:19]2[cH:18][cH:17][c:16]([O:15][CH3:14])[cH:23][cH:22]2)[OH:21])[cH:3][c:4]([Br:8])[cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Brc1cccc(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C=O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(O)c2cccc(Br)c2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |